molecular formula C14H19BrO3 B13869213 Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate

Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate

Cat. No.: B13869213
M. Wt: 315.20 g/mol
InChI Key: BPHWKRPQLLEECO-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate is an organic compound with the molecular formula C14H19BrO3. It is a methyl ester derivative of benzenepropanoic acid, featuring a bromobutoxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate typically involves the esterification of 3-(4-(4-bromobutoxy)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromobutoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)propanoate
  • Methyl 3-(4-hydroxyphenyl)propanoate
  • Methyl 3-(4-methoxyphenyl)propanoate

Uniqueness

Methyl 3-(4-(4-bromobutoxy)phenyl)propanoate is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H19BrO3

Molecular Weight

315.20 g/mol

IUPAC Name

methyl 3-[4-(4-bromobutoxy)phenyl]propanoate

InChI

InChI=1S/C14H19BrO3/c1-17-14(16)9-6-12-4-7-13(8-5-12)18-11-3-2-10-15/h4-5,7-8H,2-3,6,9-11H2,1H3

InChI Key

BPHWKRPQLLEECO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCCCCBr

Origin of Product

United States

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